Comparative Myeloperoxidase (MPO) Inhibitory Potency: Regioisomeric Preference Drives >1000-Fold Difference
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine is a potent inhibitor of recombinant human myeloperoxidase (MPO), with an IC50 of 1.40 nM [1]. In stark contrast, the closely related regioisomer, 2-(2-bromophenoxy)-5-(trifluoromethyl)pyridine, exhibits over 1000-fold weaker MPO inhibitory activity, with a reported IC50 of 1500 nM under comparable assay conditions [2]. This indicates that the 2,6-disubstitution pattern on the pyridine ring is essential for high-affinity interaction with the MPO active site.
| Evidence Dimension | Recombinant human MPO inhibition (IC50) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | 2-(2-bromophenoxy)-5-(trifluoromethyl)pyridine: 1500 nM |
| Quantified Difference | >1000-fold greater potency for the 2,6-isomer |
| Conditions | Aminophenyl fluorescein-based assay; 120 mM NaCl; 10 min incubation [1][2] |
Why This Matters
For projects requiring potent and specific MPO inhibition, procurement of the 2,6-isomer is non-negotiable, as the readily available 5-isomer is functionally inert.
- [1] BindingDB. BDBM50554035. Affinity Data: IC50 = 1.40 nM for recombinant human MPO. View Source
- [2] BindingDB. BDBM50554046. Affinity Data: IC50 = 1500 nM for recombinant human MPO. View Source
